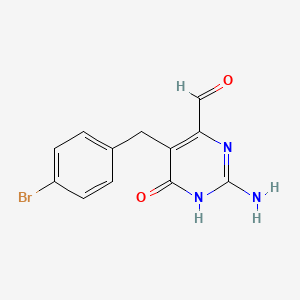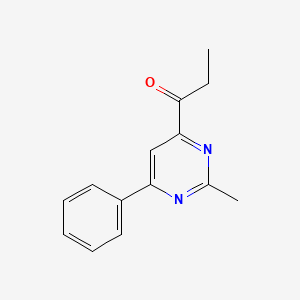![molecular formula C11H9N3O3 B12914573 5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 127692-15-3](/img/structure/B12914573.png)
5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a nitro group at the 5-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may have different biological or chemical properties .
Scientific Research Applications
5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitro-2,3-dihydroimidazo[2,1-b]oxazole
- 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles
- 2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
Uniqueness
5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
127692-15-3 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C11H9N3O3/c15-14(16)10-6-12-11-13(10)7-9(17-11)8-4-2-1-3-5-8/h1-6,9H,7H2 |
InChI Key |
UXCMYEHWDWKNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=NC=C(N21)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



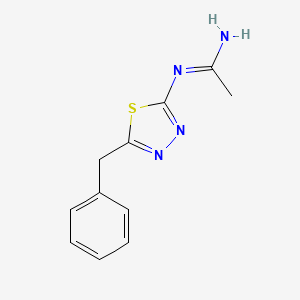

![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
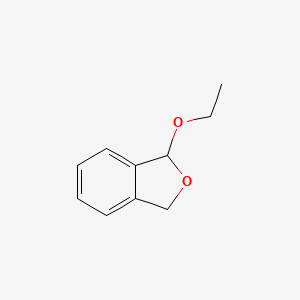
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
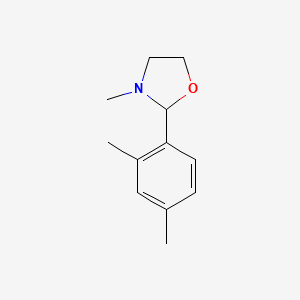
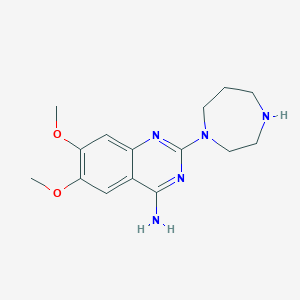
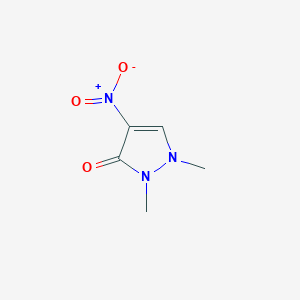
![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)
